molecular formula C13H11N3O7 B14659917 Anisole;1,3,5-trinitrobenzene CAS No. 37438-87-2

Anisole;1,3,5-trinitrobenzene

Cat. No.: B14659917
CAS No.: 37438-87-2
M. Wt: 321.24 g/mol
InChI Key: ZLEHNUOQTZPBAG-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

    Anisole: Anisole can be synthesized through several methods, including Williamson’s synthesis, which involves the reaction of sodium phenoxide with methyl iodide.

    1,3,5-Trinitrobenzene: This compound can be prepared by nitrating benzene or its derivatives. .

Industrial Production Methods:

  • Industrial production of anisole typically involves the methylation of phenol using methanol in the presence of an acid catalyst.
  • 1,3,5-Trinitrobenzene is produced industrially by the nitration of benzene derivatives under controlled conditions to ensure the formation of the desired isomer.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas, tin(II) chloride, and iron powder.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used for substitution reactions.

Major Products:

    Anisole: Products include anisaldehyde, anisic acid, and various substituted anisoles.

    1,3,5-Trinitrobenzene: Products include 1,3,5-triaminobenzene and charge-transfer complexes.

Scientific Research Applications

Anisole;1,3,5-trinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of anisole;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways:

    Anisole: Acts as an electron-donating group, influencing the reactivity of the aromatic ring in electrophilic substitution reactions.

    1,3,5-Trinitrobenzene: The nitro groups act as electron-withdrawing groups, making the aromatic ring less reactive towards electrophilic substitution.

Comparison with Similar Compounds

Uniqueness:

    Anisole: The presence of the methoxy group makes anisole more reactive in electrophilic substitution reactions compared to benzene.

    1,3,5-Trinitrobenzene: The symmetrical arrangement of the nitro groups makes it more stable and less reactive compared to other isomers.

Properties

CAS No.

37438-87-2

Molecular Formula

C13H11N3O7

Molecular Weight

321.24 g/mol

IUPAC Name

anisole;1,3,5-trinitrobenzene

InChI

InChI=1S/C7H8O.C6H3N3O6/c1-8-7-5-3-2-4-6-7;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6H,1H3;1-3H

InChI Key

ZLEHNUOQTZPBAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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